molecular formula C13H12N2O2S B12907980 3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 21004-34-2

3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B12907980
CAS No.: 21004-34-2
M. Wt: 260.31 g/mol
InChI Key: YWZWCTZMWKVUBE-UHFFFAOYSA-N
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Description

3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione is a synthetic thiopyrano[2,3-d]pyrimidine derivative serving as a privileged scaffold in medicinal chemistry and drug discovery. This fused heterobicyclic core is of significant research interest due to its structural similarity to biologically active molecules. Compounds featuring the thiopyrano[2,3-d]pyrimidine structure have been identified as key pharmacophores in the development of therapeutic agents. Recent studies on analogous structures highlight their potential as inhibitors for various kinase targets, including EGFR and VEGFR-2, which are critical in oncology research for combating proliferative diseases . Furthermore, closely related dihydrothiopyrano[3,2-d]pyrimidine analogs have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, demonstrating the versatility of this chemotype in antiviral applications . The specific 3-phenyl substitution and the dihydro-5H configuration of this compound make it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this high-quality building block to synthesize novel derivatives for screening against a broad range of biological targets, exploring mechanisms of action such as enzyme inhibition and protein-protein interaction disruption. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

21004-34-2

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

3-phenyl-1,5,6,7-tetrahydrothiopyrano[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H12N2O2S/c16-12-10-7-4-8-18-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,17)

InChI Key

YWZWCTZMWKVUBE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC(=O)N(C2=O)C3=CC=CC=C3)SC1

Origin of Product

United States

Preparation Methods

Method Overview

  • Starting materials: 3-phenyl-4-thioxo-2-thiazolidinone and 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes.
  • Reaction conditions:
    • Method A: Reflux in glacial acetic acid with fused sodium acetate for 2 hours, then left overnight at room temperature.
    • Method B: Stirring at room temperature in polyethylene glycol-400 (PEG-400) without catalyst until precipitation.
  • Workup: Filtration, washing with water, drying, and recrystallization from ethanol–dioxane mixture.
  • Yields: High yields reported, e.g., 89% in PEG-400 method.

Reaction Scheme Summary

Step Reagents & Conditions Outcome
1 3-phenyl-4-thioxo-2-thiazolidinone + aryl aldehyde + sodium acetate in glacial acetic acid, reflux 2 h Formation of 5-hetarylmethylene-4-thioxo-2-thiazolidinone intermediate
2 Stirring in PEG-400 at room temperature Precipitation of target thiopyrano derivative
3 Filtration and recrystallization Pure 3-phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4-dione

Spectral and Analytical Data

  • IR: Carbonyl absorption band around 1712–1715 cm⁻¹.
  • 1H-NMR: Vinylic proton singlet at δ ~8.17 ppm; aromatic multiplets between δ 7.4–8.1 ppm.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight (e.g., m/z 439 for related compounds).
  • Elemental Analysis: Close agreement with calculated values for C, H, N, and S content.

Notes on Stereochemistry

  • The olefinic proton chemical shift indicates a Z-configuration due to deshielding by the thioxo group.
  • X-ray crystallography has been used in related compounds to confirm stereochemistry.

One-Pot Multicomponent Reaction Approach

An alternative and efficient synthetic route involves a one-pot multicomponent reaction combining aromatic aldehydes, 2H-thiopyran-3,5(4H,6H)-dione, and enamines or amine derivatives.

Method Highlights

  • Reactants: Aromatic aldehyde, 2H-thiopyran-3,5-dione, and enamine derivatives.
  • Solvent: Glacial acetic acid.
  • Conditions: Heating under reflux for a short reaction time.
  • Advantages: Operational simplicity, short reaction time, good to excellent yields.
  • Outcome: Formation of highly substituted thiopyrano[2,3-d]pyrimidine derivatives with structural diversity.

This method is particularly useful for combinatorial synthesis and diversity-oriented synthesis of thiopyrano derivatives, allowing rapid access to analogs for biological screening.

Cyclization via Isocyanate Treatment and Base-Induced Ring Closure

Another documented approach involves the cyclization of aminothiophene derivatives with isocyanates followed by base-induced ring closure to form the thiopyrano[2,3-d]pyrimidine core.

Procedure Summary

  • Starting materials: 2-aminothiophene-3-carboxylates.
  • Step 1: Reaction with aryl isocyanates in dry toluene under reflux.
  • Step 2: Cyclization using ethanolic sodium hydroxide or aqueous potassium hydroxide.
  • Yields: Moderate to good (58–89% reported).
  • Products: 3-aryl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-2,4-diones.

This method allows the introduction of various aryl groups at the 3-position and is adaptable for structural modifications.

Stepwise Synthesis via Ester Intermediates and Palladium-Catalyzed Coupling

A more complex synthetic route involves:

  • Alkylation of methyl 2-mercaptoacetate with methyl 4-chlorobutanoate.
  • Cyclization to form thiopyrano intermediates.
  • Functional group transformations including chlorination and nucleophilic substitution.
  • Palladium-catalyzed Buchwald–Hartwig amination to introduce aryl amines.

This method is useful for preparing substituted thiopyrano[2,3-d]pyrimidines with tailored functional groups for medicinal chemistry applications.

Summary Table of Preparation Methods

Method No. Key Reactants Conditions Yield (%) Notes
1 3-phenyl-4-thioxo-2-thiazolidinone + aryl aldehydes + sodium acetate Reflux in glacial acetic acid or PEG-400 at RT ~89 Simple, green method, catalyst-free
2 Aromatic aldehyde + 2H-thiopyran-3,5-dione + enamine One-pot multicomponent, reflux in glacial acetic acid Good to excellent Diversity-oriented synthesis
3 2-aminothiophene-3-carboxylates + aryl isocyanates + base Reflux in toluene, then base cyclization 58–89 Allows aryl substitution, moderate complexity
4 Methyl 2-mercaptoacetate + methyl 4-chlorobutanoate + Pd catalyst Multi-step, including cyclization and Pd-catalyzed coupling Variable Suitable for functionalized derivatives

Research Findings and Analytical Insights

  • The Knöevenagel condensation method (Method 1) is widely reported with consistent spectral data confirming the structure and stereochemistry of the product.
  • The one-pot multicomponent reaction (Method 2) offers operational simplicity and is suitable for rapid synthesis of analogs.
  • Cyclization via isocyanates (Method 3) provides access to tetrahydro derivatives with potential biological activity.
  • Advanced synthetic routes involving palladium catalysis (Method 4) enable structural diversification for drug discovery.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, and bases are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrimidine core .

Scientific Research Applications

Anticancer Properties
Research has demonstrated that derivatives of thiopyrano[2,3-d]pyrimidine exhibit notable anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting tumor growth. For instance, a study reported that specific derivatives displayed binding energies indicative of strong interactions with tubulin protein, a key target in cancer therapy. Compounds such as 3a and 5a formed hydrogen bonds with active sites on tubulin, suggesting a mechanism similar to known tubulin polymerization inhibitors .

Mechanism of Action
The anticancer activity is hypothesized to arise from the ability of these compounds to disrupt microtubule dynamics. This disruption can lead to cell cycle arrest and apoptosis in cancer cells. The structure-activity relationship (SAR) studies have indicated that modifications at certain positions enhance biological efficacy, thus guiding future synthesis of more potent derivatives .

Synthesis and Derivatives

The synthesis of 3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors such as thiazolidinone derivatives. Various synthetic routes have been explored to optimize yield and purity. For example:

Synthesis Method Key Reagents Yield
Method ASodium acetate, glacial acetic acid83%
Method BPEG-40089%

These methods highlight the versatility in synthesizing this compound while maintaining high yields .

Case Studies

Several studies have documented the efficacy of thiopyrano derivatives in preclinical models:

  • Study on Antitumor Activity : A comprehensive evaluation by the National Cancer Institute revealed that compounds derived from thiopyrano[2,3-d]pyrimidine exhibited significant cytotoxic effects across multiple cancer cell lines including breast and colon cancer models. The most active compounds were further analyzed for their interaction with cellular targets .
  • Structure-Activity Relationship Analysis : Research focused on modifying the phenyl groups attached to the thiopyrano framework showed that certain substitutions could enhance potency against specific cancer types. This highlights the importance of SAR in developing targeted therapies .

Mechanism of Action

The mechanism of action of 3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Features

Key Differentiators :

  • Thiopyrano vs. Cyclopenta/Pyrano Rings: The thiopyrano ring introduces sulfur, which may enhance lipophilicity and radical-scavenging capacity compared to oxygen-containing cyclopenta[d]pyrimidine-diones (e.g., 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione derivatives) .
  • Substituent Diversity : The 3-phenyl group contrasts with substituents in analogs, such as methoxybenzyl (), cyclohexyl (), or thiophene (), which alter solubility and bioactivity .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiopyrano[2,3-d]pyrimidine-dione 3-Phenyl Not reported N/A
7-Thio-cyclopenta[d]pyrimidine-dione (4a–h) Cyclopenta[d]pyrimidine-dione Thioether groups (e.g., benzyl, halogenated benzyl) Antioxidant/Prooxidant
Pyrano[2,3-d]pyrimidine-diones (5a–j) Pyrano[2,3-d]pyrimidine-dione Varied (e.g., amino, phenyl) α-Amylase/α-glucosidase inhibition
2-Imino-tetrahydropyrimidinone (13a) Tetrahydropyrimidinone Thiophen-2-yl Not specified

Physicochemical Properties

  • Melting Points : High melting points (>250°C) are common in pyrimidine-dione derivatives due to strong hydrogen bonding and aromatic stacking (e.g., compounds) .
  • Spectral Data: IR: Thiopyrano derivatives may show C=O stretches near 1680–1708 cm⁻¹, similar to pyrano and cyclopenta analogs . NMR: The 3-phenyl group would exhibit aromatic proton signals (δ 7.1–7.5 ppm), distinct from methoxy or halogenated substituents in analogs .

Antioxidant Activity :

  • 7-Thio-cyclopenta derivatives (e.g., 4a–h) showed 40–60% inhibition of Fe²⁺-induced adrenaline oxidation, but ortho-halogenated analogs (4c, 4d) acted as prooxidants .

Enzyme Inhibition :

  • The sulfur atom in the target compound could modulate enzyme binding compared to oxygenated analogs.

Biological Activity

3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, including potential therapeutic applications, mechanisms of action, and structural modifications that enhance its efficacy.

Chemical Structure and Properties

The compound features a thiopyrano-pyrimidine core structure, which is known for its ability to interact with various biological targets. Its molecular formula is C12H10N2O2SC_{12}H_{10}N_2O_2S, and it possesses a unique arrangement that contributes to its biological properties.

Antiviral Activity

Research indicates that derivatives of thiopyrano-pyrimidines exhibit significant antiviral properties. A study focusing on similar compounds highlighted their effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The modifications in the piperidine linker of these compounds were crucial for maintaining antiviral activity and improving solubility, which is essential for therapeutic efficacy .

Antioxidant and Anti-inflammatory Effects

Another area of interest is the antioxidant and anti-inflammatory potential of thiopyrano derivatives. A study demonstrated that certain thiopyrano compounds showed promising results in reducing oxidative stress and inflammation markers in vitro. These findings suggest that this compound could be beneficial in treating conditions associated with oxidative stress and chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of thiopyrano-pyrimidine derivatives. Modifications to the phenyl ring and substitutions at various positions on the pyrimidine core have been shown to influence potency and selectivity towards specific biological targets. For instance:

ModificationEffect on Activity
Substitution on phenyl ringEnhanced binding affinity to viral targets
Alteration of sulfur positionImproved antioxidant properties
Variation in linker lengthAltered solubility and bioavailability

Case Studies

  • Antiviral Activity : A specific derivative of 3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine was tested against HIV-1 strains. The results showed a significant reduction in viral replication at low micromolar concentrations, indicating strong antiviral potential .
  • Anti-inflammatory Effects : In an animal model of inflammation, administration of a thiopyrano derivative led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The compound's ability to inhibit these pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 3-phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione?

The compound can be synthesized via cyclocondensation reactions. A typical method involves reacting thiobarbituric acid (2 mmol) with arylglyoxal monohydrates (1 mmol) in the presence of ammonium acetate (5 mmol) under room-temperature stirring for 20–30 minutes. The product is filtered, washed with water, and recrystallized from methanol, yielding 55–75% pure compounds . For derivatives, alkylation with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a promoter is effective .

Q. How is the structural identity of this compound confirmed?

Characterization relies on spectroscopic and crystallographic methods. 1^1H NMR (e.g., δ 7.50–1.90 ppm for related analogs) and elemental analysis (C, H, N percentages) are standard . Single-crystal X-ray diffraction (e.g., triclinic system, a=8.1484a = 8.1484 Å, b=9.3455b = 9.3455 Å, c=12.1834c = 12.1834 Å) provides definitive confirmation of molecular geometry .

Q. What solvents and conditions optimize recrystallization for purity?

Methanol is commonly used for recrystallization due to its moderate polarity, which balances solubility and precipitation efficiency. Post-synthetic washing with water (20 mL) removes unreacted ammonium acetate and other polar impurities .

Advanced Research Questions

Q. How can synthetic yields be improved for thiopyrano-pyrimidine-dione derivatives?

Yield optimization may involve solvent selection (e.g., HMPA at 150°C for heteroannelation reactions) or catalytic additives. For example, using acetic acid as a medium for cyclization with thioacetamide improves reaction efficiency . Microwave-assisted synthesis or flow chemistry could further enhance reaction kinetics and purity .

Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?

Discrepancies in antimicrobial activity (e.g., against Staphylococcus aureus) may arise from substituent effects. For instance, 6-(2-methyl-1,3-thiazol-4-yl) derivatives show higher activity than oxadiazole analogs due to enhanced membrane penetration . Systematic SAR studies, paired with computational modeling (e.g., logP, polar surface area calculations), can clarify structure-activity relationships .

Q. How does alkylation at position 1 influence biological activity?

Alkylation with benzyl chlorides or chloroacetamides increases lipophilicity, potentially improving cellular uptake. For example, 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives exhibit enhanced antimicrobial potency compared to non-alkylated precursors . Activity trends should be cross-validated with cytotoxicity assays to rule off-target effects.

Q. What computational methods support the design of novel derivatives?

Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity. Molecular docking against target enzymes (e.g., bacterial dihydrofolate reductase) provides mechanistic insights for rational design . Pair these with MD simulations to assess binding stability under physiological conditions.

Q. How is crystallographic data utilized in polymorph screening?

Single-crystal X-ray parameters (e.g., space group P1P1, Z=2Z = 2) reveal packing motifs and hydrogen-bonding networks. Comparative analysis of polymorphs (e.g., triclinic vs. monoclinic forms) guides the selection of stable solid-state phases for formulation .

Methodological Notes

  • Contradiction Management : When conflicting bioactivity data arise, validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., Metronidazole) .
  • Theoretical Frameworks : Link synthetic modifications to concepts like Hammett σ constants (for substituent effects) or Topliss decision trees for lead optimization .

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